![molecular formula C17H15NO2Se B14200590 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole CAS No. 833462-42-3](/img/structure/B14200590.png)
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole is a compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole typically involves the reaction of 4-methoxybenzaldehyde with phenylselanyl acetic acid in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole involves its interaction with various molecular targets and pathways. The phenylselanyl group is known to modulate oxidative stress by influencing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS) levels. Additionally, the compound may interact with specific receptors or enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties and use as a protecting group in organic synthesis.
3-(4-Methoxyphenyl)glycidic acid methyl ester: Used in the production of optically pure compounds.
Uniqueness
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in oxidative stress modulation and potential therapeutic applications.
Properties
CAS No. |
833462-42-3 |
|---|---|
Molecular Formula |
C17H15NO2Se |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO2Se/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-11H,12H2,1H3 |
InChI Key |
WFTLZCUNYWIEDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


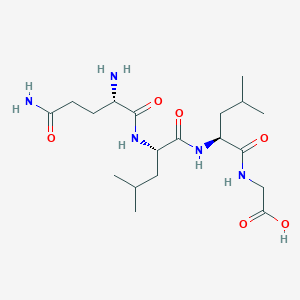
![Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate](/img/structure/B14200521.png)


![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14200532.png)

![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)
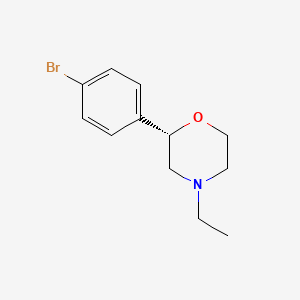
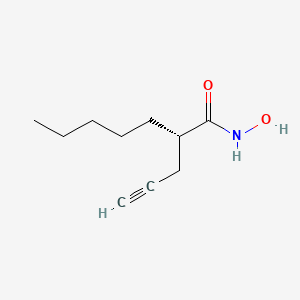
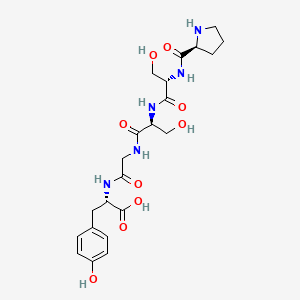
![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
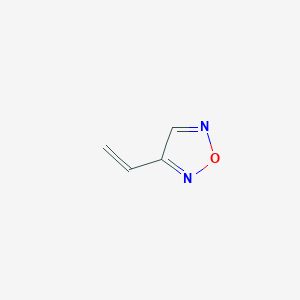

![4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14200612.png)
